Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

TCP is synthesized through the reaction of cresol isomers with phosphorus oxychloride. The process involves a complex reaction mechanism that may lead to a heterogeneous mixture of isomers and aryl phosphate congeners. The specific synthesis route can significantly influence the composition and toxicity of the final TCP product, with older manufacturing methods producing compounds with a higher potential for neurotoxicity due to a greater content of o-phenolic residues (Craig & Barth, 1999).

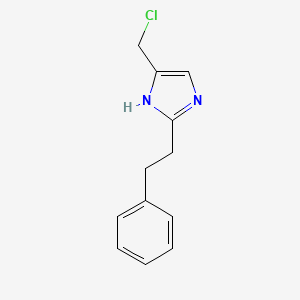

Molecular Structure Analysis

The molecular structure of TCP is characterized by three cresyl groups attached to a phosphorus atom, forming ester linkages. The presence of different isomers (ortho, meta, and para) and their concentrations in TCP mixtures influence the compound's physical and chemical properties. The molecular structure plays a crucial role in determining the toxicity and environmental behavior of TCP, with the ortho-isomer being significantly more neurotoxic than its counterparts.

Chemical Reactions and Properties

TCP undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of TCP can lead to the formation of cresol and phosphate or phosphoric acid, affecting its stability and performance in industrial applications. The compound's reactivity with other chemicals, such as its potential for ester exchange reactions, is crucial for understanding its behavior in different environments and applications.

Physical Properties Analysis

The physical properties of TCP, such as boiling point, melting point, and vapor pressure, are influenced by its isomeric composition. These properties determine TCP's suitability for specific applications, including its role as a plasticizer and flame retardant. The low vapor pressure of TCP constituents reduces the likelihood of significant atmospheric presence, affecting occupational exposure scenarios (Craig & Barth, 1999).

Applications De Recherche Scientifique

Tricresyl Phosphate (TCP) is a mixture of three isomeric organophosphate compounds . Here are some of its applications:

-

Flame Retardant

-

Plasticizer

-

Antiwear Additive in Lubricants

-

Hydraulic Fluids

-

Research on Translocation and Metabolism in Rice and Microbiome System

- Application: A study explored the translocation and biotransformation behavior of isomers tri-p-cresyl phosphate (TpCP), tri-m-cresyl phosphate (TmCP), and tri-o-cresyl phosphate (ToCP) in rice and rhizosphere microbiome .

- Method: The isomers were exposed to rice and rhizosphere microbiome in a hydroponic exposure system .

- Outcome: The study found that TpCP and TmCP were more likely to be translocated acropetally, compared with ToCP . The study also identified new metabolites in rice and microbiome, including hydrolysis, hydroxylated, methylated, demethylated, methoxylated, and glucuronide products .

-

Solvent for Nitrocellulose

-

Cellulose-Molding Compositions

-

Lead Scavenger in Gasoline

-

Sterilization of Surgical Instruments

Safety And Hazards

TCP is considered hazardous by the 2012 OSHA Hazard Communication Standard9. It is suspected of damaging fertility and the unborn child9. It is also very toxic to aquatic life with long-lasting effects9.

Orientations Futures

The levels of TCP in the water, sediment, dust, and air of China are still low10. However, dust samples from electronic waste workshop sites were more contaminated10. Human activities, pesticides, electronics, furniture, paint, plastics and textiles, and wastewater plants are the dominant sources of TCP10. A criteria inventory of TCP reflecting the levels of TCP contamination association among different microenvironments, emerging TCP, and potential impact of TCP on human health, particularly for children are needed in China for better investigation10.

Propriétés

Numéro CAS |

1330-78-5 |

|---|---|

Nom du produit |

Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol) |

Formule moléculaire |

C₂₁H₂₁O₄P |

Poids moléculaire |

368.36 |

Synonymes |

Phosphoric Acid Tris(methylphenyl) Ester; Phosphoric Acid Tritolyl Ester; Celluflex 179C; Cresyl Phosphate; Disflamoll TKP; Durad 124; Durad 125; Durad TCP; Fyrquel 150; Imol S 140; Kronitex; Kronitex R; Kronitex TCP; Lindol; Lindol XP Plus; Nissan U |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)